1-Methyl-3-phenylpyrazino[1,2-a]benzimidazole
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Overview
Description
1-methyl-3-phenylpyrazino[1,2-a]benzimidazole is a member of benzimidazoles.
Scientific Research Applications
Anticancer and Anti-HIV Activity
1-Methyl-3-phenylpyrazino[1,2-a]benzimidazole derivatives have been investigated for their potential in treating cancer and HIV. For instance, some derivatives demonstrated significant anticancer activity, especially against leukemia cell lines, although no anti-HIV activity was observed in these studies (Demirayak, Mohsen, & Karaburun, 2002).
Synthesis for Chemical Studies
These compounds are also subjects of chemical synthesis studies, exploring their formation and structural characteristics. Research has been conducted on the synthesis of related compounds by reacting derivatives of benzimidazole with various agents, providing insights into their chemical properties (Grinev, Druzhinina, & Sorokina, 1976).
Microwave-Mediated Synthesis
Efficient microwave-mediated synthesis techniques have been developed for creating benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility of these compounds in the synthesis of novel derivatives for various applications (Darweesh, Mekky, Salman, & Farag, 2016).
Potential in Cognitive Impairment Treatment
Derivatives of this compound have been explored as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antioxidant Properties
Some benzimidazole derivatives have shown notable antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver, suggesting their potential therapeutic applications in oxidative stress-related conditions (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Anti-Helicobacter pylori Agents
Novel structures derived from benzimidazole have been developed as potent and selective agents against the gastric pathogen Helicobacter pylori. These findings highlight the potential use of these compounds in treating infections caused by this bacterium (Carcanague et al., 2002).
Tubulin Polymerization Inhibition
Research into indenopyrazoles, related to this compound, has revealed their role as tubulin polymerization inhibitors, which could be significant in developing cancer treatments (Minegishi et al., 2015).
properties
Molecular Formula |
C17H13N3 |
---|---|
Molecular Weight |
259.3g/mol |
IUPAC Name |
1-methyl-3-phenylpyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H13N3/c1-12-17-19-14-9-5-6-10-16(14)20(17)11-15(18-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
OZEPKGBSALEXRT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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